What is Faltan-d4 and its chemical structure
What is Faltan-d4 and its chemical structure
This technical guide provides a comprehensive overview of Faltan-d4, a deuterated isotropic analog of the fungicide Folpet. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, metabolism, and relevant experimental protocols.
Introduction to Faltan-d4
Faltan-d4 is the deuterium-labeled version of Faltan, the common trade name for the fungicide Folpet. Folpet is a broad-spectrum, non-systemic fungicide used to protect a variety of crops from fungal diseases. The incorporation of deuterium atoms in Faltan-d4 makes it a valuable tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Folpet.
Chemical Structure and Properties
Faltan-d4 is chemically known as 2-(trichloromethylthio)-1H-isoindole-1,3(2H)-dione-d4. The deuterium atoms are typically located on the benzene ring of the phthalimide group.
Table 1: Chemical and Physical Properties of Faltan-d4 and Folpet
| Property | Faltan-d4 | Folpet (Faltan) |
| Chemical Formula | C₉D₄Cl₃NO₂S | C₉H₄Cl₃NO₂S |
| Molecular Weight | 300.58 g/mol | 296.6 g/mol |
| CAS Number | 1327204-12-5 | 133-07-3 |
| Appearance | White to off-white solid | White crystals |
| SMILES | ClC(Cl)(Cl)SN1C(C2=C([2H])C([2H])=C([2H])C([2H])=C2C1=O)=O | C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone and methanol. | Insoluble in water |
Mechanism of Action
The fungicidal activity of Folpet, and by extension Faltan-d4, is attributed to its reaction with thiol groups present in the amino acids and enzymes of fungal cells. This interaction disrupts cellular respiration and other vital metabolic processes, ultimately leading to cell death.
The proposed mechanism involves the cleavage of the sulfur-nitrogen bond in the Folpet molecule. This reaction releases thiophosgene (CSCl₂), a highly reactive intermediate. Thiophosgene readily reacts with sulfhydryl (-SH) groups in proteins and enzymes, leading to their inactivation.
Caption: Proposed mechanism of action of Folpet.
Metabolism
The metabolism of Folpet in biological systems proceeds through the hydrolysis of the trichloromethylthio group. The primary metabolites identified are phthalimide, phthalamic acid, and ultimately phthalic acid. These metabolites are generally considered to be less toxic than the parent compound.
Caption: Metabolic degradation pathway of Folpet.
Toxicology
The toxicological profile of Folpet has been studied in various animal models. The acute toxicity is generally considered to be low.
Table 2: Acute Toxicity of Folpet
| Species | Route | LD50 | Reference |
| Rat | Oral | >10,000 mg/kg | |
| Rabbit | Dermal | >22,600 mg/kg |
Experimental Protocols
Synthesis of Faltan-d4 (General Approach)
A detailed, publicly available protocol for the synthesis of Faltan-d4 is not readily found. However, a general approach for the synthesis of deuterated compounds involves the use of a deuterated precursor. In the case of Faltan-d4, this would likely involve the synthesis of deuterated phthalimide, followed by a reaction with perchloromethyl mercaptan.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of Faltan-d4.
Analytical Method for Folpet Quantification using Faltan-d4 as Internal Standard
This protocol outlines a general method for the quantification of Folpet in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Faltan-d4 as an internal standard.
1. Sample Preparation (QuEChERS Method)
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Homogenize 10 g of the sample with 10 mL of water.
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Add 10 mL of acetonitrile and 100 µL of Faltan-d4 internal standard solution (1 µg/mL).
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Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.
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Centrifuge at 4000 rpm for 5 minutes.
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Take an aliquot of the acetonitrile supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).
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Centrifuge, and filter the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
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Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
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Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS Detection: Electrospray ionization (ESI) in positive mode.
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MRM Transitions:
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Folpet: Monitor appropriate precursor and product ion transitions.
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Faltan-d4: Monitor the corresponding mass-shifted transitions.
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3. Method Validation
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Linearity: Establish a calibration curve over a relevant concentration range (e.g., 1-100 ng/mL) with a correlation coefficient (r²) > 0.99.
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Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 80-120%, and precision (relative standard deviation, RSD) should be <15%.
Table 3: Representative LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Conclusion
Faltan-d4 is an essential analytical tool for the accurate and precise quantification of the fungicide Folpet. Its use as an internal standard in mass spectrometry-based methods helps to correct for matrix effects and variations in sample preparation, leading to more reliable data. Understanding the chemical properties, mechanism of action, and metabolism of Folpet is crucial for interpreting the results of studies utilizing Faltan-d4. The provided experimental protocols offer a foundation for the synthesis and analysis of this important labeled compound.
